2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
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Overview
Description
2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic compound that plays a significant role in various scientific fields due to its unique chemical properties. Its structure contains multiple functional groups, allowing it to participate in diverse chemical reactions and interactions.
Preparation Methods
Synthetic routes to 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide typically involve multi-step processes, where intermediates are synthesized and then combined under specific reaction conditions.
In laboratory settings, the preparation might start with the formation of the triazino[3,4-f]purin scaffold through a condensation reaction. The introduction of acetamide moieties and the methyl groups follows, often through alkylation and amide formation reactions. Industrial production methods would scale up these processes, optimizing for yield, purity, and cost-effectiveness by leveraging continuous flow reactions and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, such as:
Oxidation
Due to its multiple oxo groups, it can participate in oxidation reactions to form hydroxylated or further oxidized products.
Reduction
It can be reduced to form different analogs with altered electronic properties.
Substitution
The presence of the acetyl group allows for nucleophilic substitutions, particularly with halides or other nucleophiles.
Common reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions can range from simple hydroxylated derivatives to complex rearranged molecules.
Scientific Research Applications
2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide has applications in:
Chemistry
It is used as a precursor in the synthesis of various organic molecules and complex pharmaceuticals.
Biology
Its structure is studied for interactions with biomolecules, aiding in the understanding of molecular recognition and binding.
Medicine
As a core structure in drug design, it’s explored for potential therapeutic properties, especially in targeting specific enzymes or receptors.
Industry
Utilized in the development of advanced materials and as a part of catalysts for chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The triazino[3,4-f]purin scaffold is crucial for interactions with nucleotide-binding sites, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Compared to other triazino[3,4-f]purin derivatives, 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is unique due to its specific combination of methyl and oxo groups, which enhance its reactivity and binding affinity. Similar compounds include other triazino purines and their derivatives, but this particular configuration offers distinct advantages in terms of stability and specificity in scientific applications.
There you have it—an in-depth look at this compound. Fascinating stuff!
Properties
IUPAC Name |
2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3/c1-6-4-18-8-9(16(2)12(22)17(3)10(8)21)14-11(18)19(15-6)5-7(13)20/h4-5H2,1-3H3,(H2,13,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFUBVGJHUVIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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